molecular formula C11H13ClO3 B8653466 4-(5-Chloro-2-methoxyphenyl)butanoic acid CAS No. 63213-95-6

4-(5-Chloro-2-methoxyphenyl)butanoic acid

Cat. No. B8653466
Key on ui cas rn: 63213-95-6
M. Wt: 228.67 g/mol
InChI Key: MSOJPOUMDCUNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920219

Procedure details

The acid compound of step 1 above is added to a stirring mixture of toluene (22 ml), conc HCl (41 ml), water (17 ml) and the recovered product of mossy zinc (22.2 g) and mercuric chloride (2.2 g) stirred in an aqueous HCl solution for about 10 minutes. The mixture is stirred under reflux for about 16 hours, diluted with water, extracted with ethyl acetate and the organic layer is dried filtered and evaporated. The residue is taken up in 10% aqueous NaOH, and dimethyl sulfate (about 25 ml) added to the mixture which is heated to 80° C. The mixture is stirred at a constant temperature for about 4 hours, cooled, acidified and the resulting precipitate is filtered dried and used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
22.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[O:15][CH3:16])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].C1(C)C=CC=CC=1.Cl>O.[Zn]>[C:5]([CH2:4][CH2:3][CH2:2][C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[O:15][CH3:16])([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCC(=O)O)C1=C(C=CC(=C1)Cl)OC
Name
Quantity
22 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
41 mL
Type
reactant
Smiles
Cl
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
mercuric chloride
Quantity
2.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
22.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
dimethyl sulfate (about 25 ml) added to the mixture which
STIRRING
Type
STIRRING
Details
The mixture is stirred at a constant temperature for about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CCCC1=C(C=CC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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